7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

γ-Secretase inhibition Alzheimer's disease Notch signaling

Standard des-methyl γ-secretase inhibitor scaffolds (CAS 847926-88-9) yield inhibitors with only ~4 nM IC50, compromising target engagement. CAS 213024-76-1 is the mandatory N-methylated dibenzoazepinone intermediate that enables LY411575-class inhibitors achieving IC50 ~0.1 nM-a ~40-fold potency gain. • CIDR-based enantiomeric enrichment achieves 98.5% ee with 81% overall yield. • Free base (≥98% purity) is directly compatible with HATU/DIPEA amide coupling-no neutralization required. • N-methyl substitution ensures axial chirality stability during GMP-like synthesis campaigns. Shipped globally under ambient conditions; refrigerate upon receipt.

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 213024-76-1
Cat. No. B2572044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one
CAS213024-76-1
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N
InChIInChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3
InChIKeySWCIHHYNMAJVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Intermediate for γ-Secretase Inhibitor Procurement


7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one (CAS 213024-76-1) is a chiral seven-membered lactam belonging to the dibenzo[b,d]azepinone class. It serves as the essential core scaffold for the synthesis of potent γ-secretase inhibitors, most notably LY411575 and its analogs . The compound features a methyl substituent on the lactam nitrogen (N-5) and a primary amine at C-7, enabling downstream derivatization into pharmacologically active malonamide and alaninamide derivatives targeting Alzheimer's disease and Notch-signaling pathways [1].

Why Generic Substitution Fails for This Scaffold


Although the dibenzoazepinone scaffold is shared across multiple γ-secretase inhibitor intermediates, the specific N-5 methyl substitution on 7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is not a trivial structural variation. The N-methyl group directly governs the lipophilicity, metabolic stability, and target engagement of the final inhibitor molecules [1]. The des-methyl analog, (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one (CAS 847926-88-9), yields inhibitors with distinct potency and pharmacokinetic profiles—LY411575 (N-methyl) achieves an IC50 of ~0.1 nM against γ-secretase in primary neurons, whereas des-methyl derivatives such as RO4929097 exhibit IC50 values of 4 nM . Furthermore, the racemic free base (CAS 213024-76-1) and its hydrochloride salt (CAS 209984-32-7) differ in crystallinity, handling, and resolution efficiency, making direct interchange without re-optimization impossible .

Quantitative Differentiation Against Closest Analogs


Superior Inhibitor Potency with N-Methyl Scaffold

The N-5 methyl group on the target compound is critical for the potency of derived inhibitors. LY411575, synthesized directly from (S)-7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one, inhibits γ-secretase with an IC50 of ~0.1 nM in primary neurons . In contrast, RO4929097—a des-methyl analog built on (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one—exhibits an IC50 of 4 nM, representing a ~40-fold loss in potency . This demonstrates that the N-methyl substituent is not a passive structural feature but a determinant of target engagement.

γ-Secretase inhibition Alzheimer's disease Notch signaling

High Enantiomeric Purity via CIDR Resolution

The racemic free base (CAS 213024-76-1) requires resolution to yield the pharmacologically active (S)-enantiomer. A crystallization-induced dynamic resolution (CIDR) method using Boc-D-phenylalanine and 3,5-dichlorosalicylaldehyde as a racemization catalyst delivers (S)-7-amino-5-methyl-5H,7H-dibenzo[b,d]azepin-6-one in 81% overall yield with 98.5% enantiomeric excess (ee) . In contrast, the des-methyl analog (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one has been reported to achieve only 97.5:2.5 diastereomeric ratio (dr) via menthylcarbamate resolution, with lower overall efficiency [1]. The unique axial chirality of the N-methylated scaffold contributes to enhanced configurational stability, making the enantiopure form highly resistant to racemization [2].

Chiral resolution Enantiomeric excess CIDR

Racemization-Resistant Axial Chirality

The (S,S)-7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride exhibits unexpected resistance to racemization at the C-7 stereocenter. Studies on the enantiopure material demonstrated that the inherent axial chirality of the dibenzazepinone system produces a chirality transfer mechanism that stabilizes the configuration [1]. This phenomenon is specific to the N-methylated scaffold; the des-methyl analog (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one requires deliberate epimerization conditions (LDA, THF, −15 °C to 0 °C) to racemize the undesired epimer, and the racemization is actively exploited in CIDR processes using external catalysts such as 3,5-dichlorosalicylaldehyde [2]. The intrinsic configurational robustness of the N-methylated compound reduces the risk of stereochemical erosion during downstream synthetic manipulations and storage.

Axial chirality Racemization barrier Atropisomerism

Validated Five-Step Synthetic Route

A reproducible synthetic route to racemic 7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one (CAS 213024-76-1) has been established using 2-aminobiphenyl as starting material via sequential acylation, Friedel-Crafts cycloalkylation, N-methylation, nitrosylation, and reduction, yielding the racemic intermediate in 60% overall yield over five steps . In contrast, the des-methyl analog (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one is typically accessed via a two-step Friedel-Crafts cyclization of N-biphenyl-2-yl-2-chloro-acetamide, which, although shorter, provides the lactam core without the N-methyl group and requires subsequent N-alkylation to access the N-methylated series—adding steps and reducing overall atom economy [1]. The availability of a well-characterized, multi-gram synthetic protocol for CAS 213024-76-1 reduces process development risk for procurement at scale.

Process chemistry Scale-up synthesis Route efficiency

Commercial Availability at High Purity

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one (CAS 213024-76-1) is commercially stocked by multiple vendors at ≥97–98% purity with full characterization data including InChI Key (SWCIHHYNMAJVKX-UHFFFAOYSA-N), MDL number (MFCD11977760), and hazard classification (GHS07) . The hydrochloride salt (CAS 209984-32-7) is also available but at comparable or lower purity grades and often at higher cost per gram due to additional processing [1]. For researchers requiring the free base for direct amide coupling or reductive amination, the free amine form (CAS 213024-76-1) eliminates the need for neutralization and drying steps associated with the hydrochloride, streamlining downstream derivatization.

Chemical procurement Quality specifications Vendor comparison

Optimal Use Scenarios Based on Evidence


High-Potency γ-Secretase Inhibitor Synthesis

The N-methylated scaffold is the mandatory starting material for LY411575 and related inhibitors that achieve IC50 values of ~0.1 nM against γ-secretase in primary neurons . Substituting the des-methyl analog (CAS 847926-88-9) yields inhibitors with ~40-fold lower potency (IC50 4 nM), making CAS 213024-76-1 the non-negotiable intermediate for programs targeting maximal γ-secretase inhibition .

Enantioselective Scale-Up via CIDR

The N-methylated scaffold is uniquely suited for CIDR-based enantiomeric enrichment, achieving 98.5% ee and 81% overall yield using Boc-D-phenylalanine and 3,5-dichlorosalicylaldehyde . This method is not directly transferable to the des-methyl series without re-optimization, making CAS 213024-76-1 the preferred substrate for scalable production of enantiopure (S)-7-amino-5-methyl-5H,7H-dibenzo[b,d]azepin-6-one.

Configurational Stability in Multi-Step Derivatization

The axial chirality-mediated racemization resistance of the N-methylated scaffold ensures that the (S)-enantiomer retains stereochemical integrity during amide coupling, reduction, and purification steps . This property is critical for GMP-like synthesis campaigns and for laboratories that stock the intermediate for extended periods before use.

Direct Amide Coupling for Parallel Library Synthesis

The free base form (CAS 213024-76-1) at ≥97% purity is directly compatible with standard amide coupling conditions (e.g., HATU, DIPEA) without the neutralization step required when using the hydrochloride salt (CAS 209984-32-7). This streamlines parallel synthesis workflows for structure-activity relationship (SAR) studies on the γ-secretase inhibitor chemotype .

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